molecular formula C9H13N3O4 B13809541 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester

5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester

Cat. No.: B13809541
M. Wt: 227.22 g/mol
InChI Key: JSXGRMWKMKIMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, a nitro group, and a propanoic acid methyl ester moiety attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the nitration of an imidazole derivative to introduce the nitro group. This is followed by alkylation to add the ethyl group and esterification to form the propanoic acid methyl ester moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, and the use of advanced catalysts to enhance reaction efficiency, are commonly employed. The scalability of the process is crucial for industrial applications, and methods are designed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethyl group or the ester moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the imidazole ring can bind to metal ions or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid methyl ester.

    Imidazolepropionic acid: Contains a propanoic acid group but lacks the nitro and ethyl groups.

Uniqueness

5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

methyl 3-(5-ethyl-2-nitroimidazol-1-yl)propanoate

InChI

InChI=1S/C9H13N3O4/c1-3-7-6-10-9(12(14)15)11(7)5-4-8(13)16-2/h6H,3-5H2,1-2H3

InChI Key

JSXGRMWKMKIMNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.